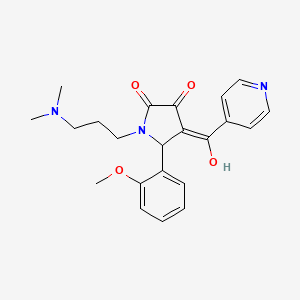

![molecular formula C15H14N2O3S B2627983 Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate CAS No. 141842-34-4](/img/structure/B2627983.png)

Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate” are not available in the search results, general methods for synthesizing similar compounds involve reactions of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .Chemical Reactions Analysis

Esters, like “this compound”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, they can undergo trans-esterification reactions to form different esters .Aplicaciones Científicas De Investigación

Chemical Synthesis and Optimization

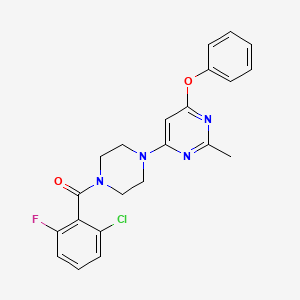

Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate is studied within the context of chemical synthesis, emphasizing its potential as a versatile intermediate. For instance, its cyclization in the presence of bases leads to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing heterocyclic compounds regardless of the base strength used (Ukrainets et al., 2014). Similarly, the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate as an important intermediate for Tianeptine highlights the broader applicability of such compounds in pharmaceutical manufacturing (Yang Jian-she, 2009).

Crystallographic Studies

Crystallographic studies offer insights into the structural and molecular interactions of methyl-substituted benzoates, elucidating their potential in developing novel compounds with desired physical and chemical properties. Research into three substituted 4-pyrazolylbenzoates, for instance, reveals diverse hydrogen-bonded supramolecular structures, which could inform the design of materials with specific molecular architectures (Portilla et al., 2007).

Pharmaceutical Intermediates

The compound serves as a critical intermediate in the synthesis of pharmaceutical agents. For example, the process optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate, an intermediate of sulpiride, demonstrates the importance of such methyl-substituted benzoates in streamlining drug synthesis processes, thereby enhancing efficiency and yield (W. Xu et al., 2018).

Novel Reagents in Organic Synthesis

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) exemplifies the application of methyl-substituted benzoates as novel reagents for N-phthaloylation of amino acids and derivatives, showcasing the compound's utility in facilitating simple, racemization-free, and high-yield synthesis processes in organic chemistry (Casimir et al., 2002).

Environmental Applications

Additionally, studies on the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil underscore the environmental relevance of methyl-substituted benzoates. This research illuminates the biodegradation pathways of such compounds, indicating their potential impact on environmental pollution and bioremediation strategies (Philippe et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is advised to avoid release to the environment, and to wear protective gloves, eye protection, and face protection when handling . In case of ingestion or contact with skin or eyes, immediate medical attention is recommended .

Propiedades

IUPAC Name |

methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-20-15(19)10-5-7-11(8-6-10)17-13(18)12-4-3-9-16-14(12)21-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPNVAJJSGFBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)

![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)

![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)